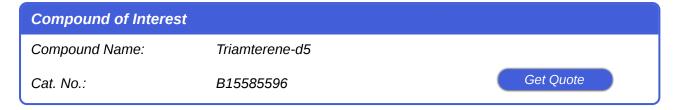


A Technical Guide to Triamterene-d5: Sourcing and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Triamterene-d5**, a deuterated analog of the potassium-sparing diuretic Triamterene. This document furnishes detailed information on suppliers, purchasing, and the application of **Triamterene-d5** as an internal standard in analytical methodologies. Furthermore, it elucidates the mechanism of action of its non-deuterated counterpart, Triamterene, through signaling pathway diagrams.

Triamterene-d5: Supplier and Purchasing Information

Triamterene-d5 is primarily utilized as an internal standard for the quantification of Triamterene in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing for accurate quantification of the non-deuterated analyte. Several chemical suppliers offer **Triamterene-d5** for research purposes. The following tables summarize the available quantitative data from various suppliers.

Table 1: Supplier Information for **Triamterene-d5**



Supplier	Website	Contact Information
Cayman Chemical	INVALID-LINK	Available on website
MedChemExpress	INVALID-LINK	Available on website
BOC Sciences	INVALID-LINK	Available on website
Simson Pharma Limited	INVALID-LINK	Available on website
Pharmaffiliates	INVALID-LINK	Available on website
Sussex Research	INVALID-LINK	Available on website
Mithridion	INVALID-LINK	Available on website

Table 2: Product Specifications of **Triamterene-d5** from Various Suppliers

Supplier	Catalog Number	Purity	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	33815	≥99% deuterated forms (d1-d5)[1]	C12H6D5N7	258.3[1]
MedChemExpres s	HY-112009S	Not Specified	Not Specified	Not Specified
BOC Sciences	Not Specified	>98%[2]	C12H6D5N7[2]	258.26[2]
Simson Pharma Limited	Not Specified	Not Specified	Not Specified	Not Specified
Pharmaffiliates	PASTI-084280	Not Specified	C12H6D5N7	258.29[3]
Sussex Research	SI200130	>95% (HPLC)[4]	C12H6D5N7	258.29[4]
Mithridion	Not Specified	Not Specified	Not Specified	Not Specified

Table 3: Purchasing Information for **Triamterene-d5**



Supplier	Available Quantities	Price (USD)	
MedChemExpress	1 mg, 5 mg	\$285 (1 mg), \$485 (5 mg)[5]	
Sussex Research	10 mg, 25 mg	\$300 (for 10mg or 25mg, with a \$125 fee for orders under \$500)[4]	
Mithridion	100 mg	\$1,841.60[6]	

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. Some suppliers require a registered account to view pricing.

Experimental Protocol: Quantification of Triamterene using Triamterene-d5 as an Internal Standard

The following is a detailed methodology for the simultaneous determination of Triamterene and another compound in human plasma via liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing **Triamterene-d5** as an internal standard.

2.1. Materials and Reagents

- Triamterene
- Triamterene-d5 (Internal Standard)
- Human plasma
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (0.1%)
- Water (deionized)
- Zorbax Eclipse Plus RRHD C18 column (2.1 mm × 50 mm, 1.7 μm)[4]



2.2. Instrumentation

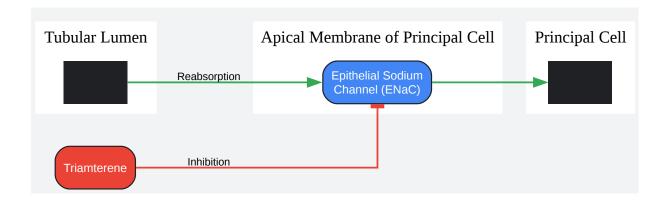
- Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.
- 2.3. Chromatographic Conditions
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid:methanol:acetonitrile (5:4:1) and 0.1% formic acid in water.[4]
- Flow Rate: 0.4 mL/min.[4]
- Column: Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 μm).[4]
- Total Chromatogram Time: 5.2 minutes.[4]
- 2.4. Mass Spectrometry Conditions
- Ionization Mode: Positive electrospray ionization (ESI+) for Triamterene and Triamterene
 d5.[4]
- Detection Mode: Multiple Reaction Monitoring (MRM).[4]
- MRM Transitions:
 - Triamterene: m/z 254.0 → 237.1[4]
 - **Triamterene-d5**: m/z 259.1 → 242.2[4]
- 2.5. Sample Preparation
- Specific details on plasma sample preparation (e.g., protein precipitation, solid-phase extraction) would need to be optimized based on laboratory-specific procedures. The internal standard, **Triamterene-d5**, is added to the plasma sample before any extraction steps to account for analyte loss during sample processing.
- 2.6. Validation



 The method should be validated over a specific concentration range (e.g., 0.5–200 ng/mL for Triamterene).[4]

Mechanism of Action and Signaling Pathways

Triamterene functions by directly blocking the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in the late distal tubule and collecting duct of the kidney. [2][7][8] This inhibition prevents the reabsorption of sodium from the tubular fluid into the cells.

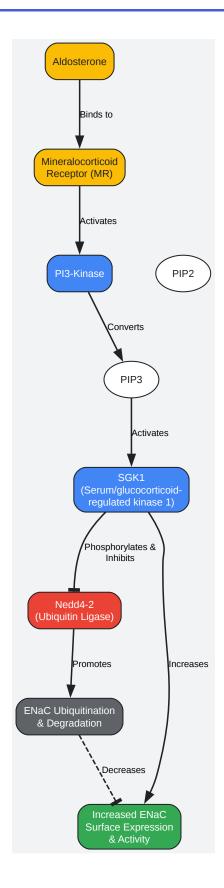


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Caption: Mechanism of Triamterene action on the epithelial sodium channel (ENaC).

The regulation of ENaC itself is a complex process involving multiple signaling pathways. The following diagram illustrates a simplified overview of the aldosterone-mediated regulation of ENaC, a key hormonal control mechanism.





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Caption: Simplified aldosterone signaling pathway regulating ENaC activity.



Conclusion

Triamterene-d5 is an essential tool for the accurate quantification of Triamterene in research and clinical settings. This guide provides a comprehensive starting point for sourcing this compound and implementing it in an LC-MS/MS workflow. The provided diagrams offer a clear visualization of the underlying mechanism of action of Triamterene, which is crucial for professionals in drug development and related scientific fields.

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